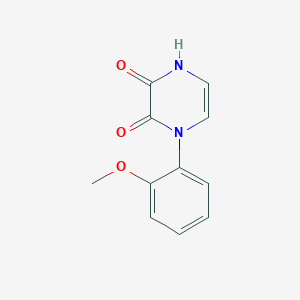
1-(2-methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, commonly known as MTHPD, is a heterocyclic compound that has been used in various scientific research applications. It is a pyrazine-2,3-dione, a type of heterocyclic compound that contains a ring with five atoms in which two of them are nitrogen atoms. MTHPD is a highly reactive compound that can be used in a variety of ways, including as a catalyst, an inhibitor, and a reagent. This compound has been studied extensively in recent years and has shown promise in a number of applications, including in drug design and development, biochemistry, and physiology.
科学研究应用
MTHPD has been studied extensively for its potential applications in drug design and development. This compound has been found to be a useful inhibitor of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. In addition, it has been used as a catalyst in the synthesis of other compounds, such as amino acids and other small molecules. It has also been used as a reagent in a number of reactions, including the synthesis of peptides. Furthermore, MTHPD has been used in the study of the structure and function of proteins and other macromolecules.
作用机制
MTHPD is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids. Specifically, it is thought to bind to the active sites of enzymes, such as DNA polymerase and RNA polymerase, and thus prevent the enzymes from catalyzing the synthesis of nucleic acids. In addition, MTHPD has been found to bind to other enzymes, such as DNA topoisomerase and DNA ligase, and thus inhibit their activity.
Biochemical and Physiological Effects
MTHPD has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA polymerase and RNA polymerase. In addition, it has been found to inhibit the activity of other enzymes, such as DNA topoisomerase and DNA ligase. Furthermore, MTHPD has been found to have an effect on the structure and function of proteins and other macromolecules. Finally, it has been found to have an effect on the metabolism of cells, as well as their growth and differentiation.
实验室实验的优点和局限性
MTHPD has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for a variety of reactions. In addition, it is relatively inexpensive and easy to obtain. However, it has some limitations, such as its instability and its potential to cause unwanted side effects. Furthermore, it can be difficult to control the reaction conditions when using MTHPD.
未来方向
Given the potential of MTHPD to be used in drug design and development, there are a number of possible future directions for research. For example, further research could be conducted to explore the effects of MTHPD on the structure and function of proteins and other macromolecules. In addition, further research could be conducted to explore the effects of MTHPD on the metabolism of cells, as well as their growth and differentiation. Furthermore, further research could be conducted to explore the potential of MTHPD to be used in drug delivery systems. Finally, further research could be conducted to explore the potential of MTHPD to be used as a catalyst in the synthesis of other compounds, such as amino acids and other small molecules.
合成方法
MTHPD can be synthesized in a number of ways. The most common method is by reacting 1-methoxy-2-methyl-3-nitrobenzene with 1,2,3,4-tetrahydropyrazine-2,3-dione in the presence of a base. This reaction yields a product that is a yellow-orange crystalline solid. Other methods of synthesis have also been proposed, such as the reaction of 1-methoxy-2-methyl-3-nitrobenzene with 2-methyl-1-nitrobenzene in the presence of a base, which yields a product that is a yellow-orange crystalline solid.
属性
IUPAC Name |
4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFLGPMUDOVBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)
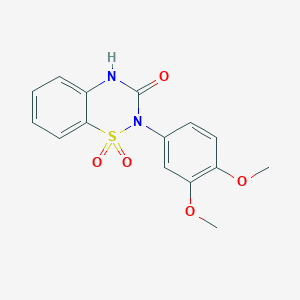
![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)
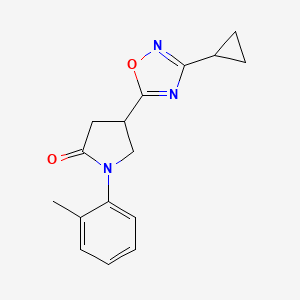
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)
![2-[(5-bromo-2-fluorophenyl)methylidene]propanedinitrile](/img/structure/B6420176.png)
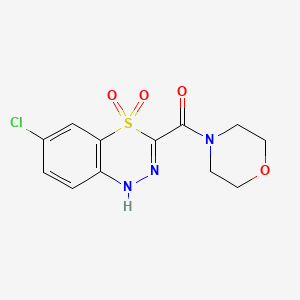
![3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6420195.png)

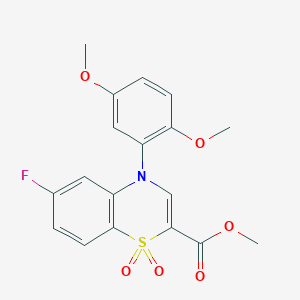
![3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6420228.png)